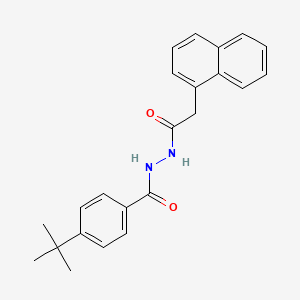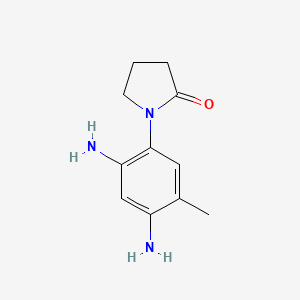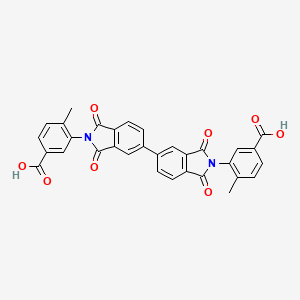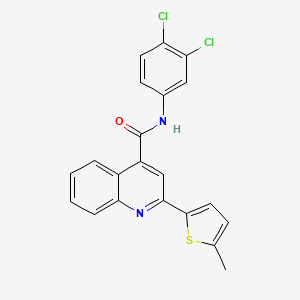![molecular formula C16H11N5O B6015322 8-[(1-phenyl-1H-tetrazol-5-yl)oxy]quinoline](/img/structure/B6015322.png)
8-[(1-phenyl-1H-tetrazol-5-yl)oxy]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-[(1-phenyl-1H-tetrazol-5-yl)oxy]quinoline is an organic compound that features a quinoline core substituted with a tetrazole moiety. This compound is of interest due to its potential applications in medicinal chemistry and material science. The tetrazole ring is known for its stability and ability to participate in various chemical reactions, making it a valuable functional group in drug design and other chemical applications.
Preparation Methods
The synthesis of 8-[(1-phenyl-1H-tetrazol-5-yl)oxy]quinoline typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized using a [3+2] cycloaddition reaction between an azide and a nitrile.
Attachment to Quinoline: The synthesized tetrazole can then be attached to the quinoline core through an ether linkage.
Industrial production methods may involve optimizing these reactions for higher yields and purity, using techniques such as microwave-assisted synthesis or continuous flow chemistry.
Chemical Reactions Analysis
8-[(1-phenyl-1H-tetrazol-5-yl)oxy]quinoline can undergo various chemical reactions, including:
Common reagents and conditions used in these reactions include polar aprotic solvents, bases like potassium carbonate, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
8-[(1-phenyl-1H-tetrazol-5-yl)oxy]quinoline has several scientific research applications:
Medicinal Chemistry: The compound’s tetrazole moiety can mimic carboxylic acids, making it useful in drug design for targeting specific biological pathways.
Material Science: The stability and electronic properties of the tetrazole ring make the compound suitable for use in materials with specific electronic or photonic properties.
Biological Studies: The compound can be used as a probe in biological studies to investigate receptor-ligand interactions and other biochemical processes.
Mechanism of Action
The mechanism of action of 8-[(1-phenyl-1H-tetrazol-5-yl)oxy]quinoline involves its interaction with specific molecular targets. The tetrazole moiety can form hydrogen bonds and electrostatic interactions with biological targets, mimicking the behavior of carboxylic acids . This allows the compound to modulate biological pathways and exert its effects in medicinal applications.
Comparison with Similar Compounds
Similar compounds to 8-[(1-phenyl-1H-tetrazol-5-yl)oxy]quinoline include:
1-phenyl-1H-tetrazole: A simpler tetrazole derivative with similar biological activities.
Quinoline derivatives: Compounds with various substituents on the quinoline ring, used in medicinal chemistry for their diverse biological activities.
The uniqueness of this compound lies in its combination of the quinoline core and the tetrazole moiety, providing a versatile scaffold for drug design and material science applications.
Properties
IUPAC Name |
8-(1-phenyltetrazol-5-yl)oxyquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N5O/c1-2-8-13(9-3-1)21-16(18-19-20-21)22-14-10-4-6-12-7-5-11-17-15(12)14/h1-11H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SESRXEZHRUUNNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)OC3=CC=CC4=C3N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

methanone](/img/structure/B6015246.png)
![5-chloro-N-[[1-[2-(4-methoxyphenyl)ethyl]piperidin-4-yl]methyl]-N-methylthiophene-2-carboxamide](/img/structure/B6015250.png)
![1-(3-Acetylphenyl)-3-[5-oxo-1-(2-phenylethyl)pyrrolidin-3-yl]urea](/img/structure/B6015256.png)
![N,N,3,5-tetramethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6015264.png)
![5-({4-[1-(2,2-dimethylpropyl)-3-pyrrolidinyl]-1-piperidinyl}carbonyl)-2-methyl-4(1H)-pyridinone](/img/structure/B6015273.png)
![1-(6-chloro-3-pyridazinyl)-3-methyl-4-[3-(trifluoromethyl)phenyl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6015274.png)

![2-(4-methylpiperidin-1-yl)-5-thiophen-3-yl-3H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B6015294.png)


![7,8-dimethyl-1-phenyl-3-(3-pyridylmethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B6015326.png)
![N'-[(E)-(4-hydroxy-3-methoxy-2-nitrophenyl)methylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide](/img/structure/B6015329.png)
![1-(1-adamantyl)-4-{[4-(4-nitrophenoxy)phenyl]sulfonyl}piperazine](/img/structure/B6015334.png)
